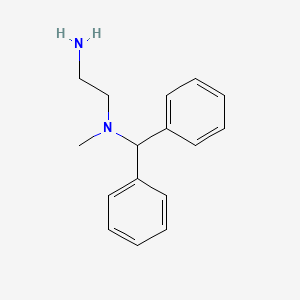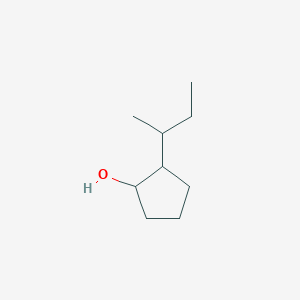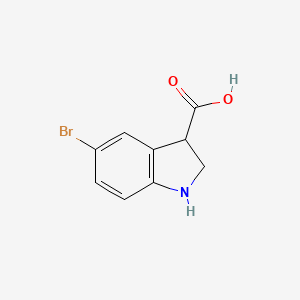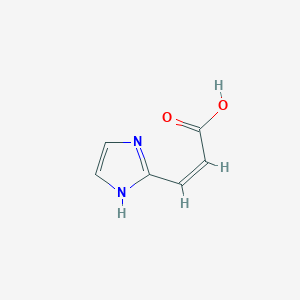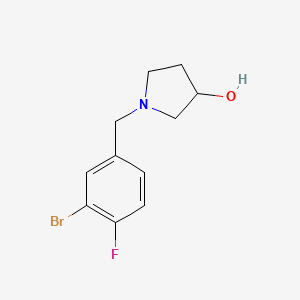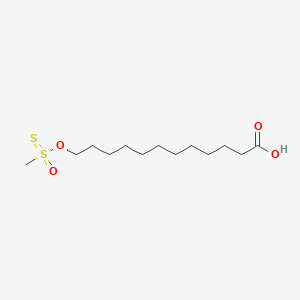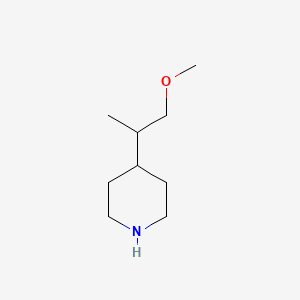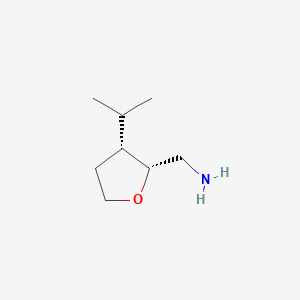![molecular formula C8H3F3O4 B13342160 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid is an organofluorine compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of three fluorine atoms attached to the benzodioxole ring, which imparts unique chemical and physical properties. It is used in various scientific research fields due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the fluorination of benzo[d][1,3]dioxole-5-carboxylic acid derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, cyclization, and fluorination. The reaction conditions are optimized to achieve high yield and purity, and the final product is purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
作用機序
The mechanism of action of 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The compound can inhibit or modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but with two fluorine atoms instead of three.
Benzo[d][1,3]dioxole-5-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains bromine and two fluorine atoms, used in different applications.
Uniqueness
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid is unique due to the presence of three fluorine atoms, which significantly influence its reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H3F3O4 |
|---|---|
分子量 |
220.10 g/mol |
IUPAC名 |
2,2,4-trifluoro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H3F3O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13) |
InChIキー |
MJHURFCQDGDSHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1C(=O)O)F)OC(O2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



